5-Amino-2,4-dimethoxybenzoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

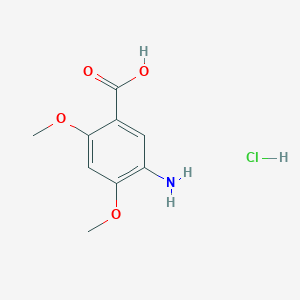

5-Amino-2,4-dimethoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO4 . It is used for research purposes . It is also known as Fmoc-5-amino-2,4-dimethoxy-benzoic acid .

Molecular Structure Analysis

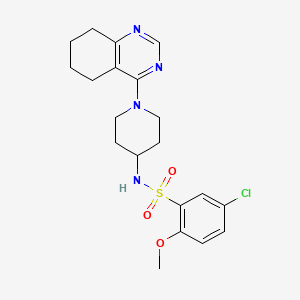

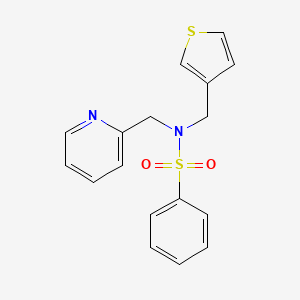

The molecular structure of 5-Amino-2,4-dimethoxybenzoic acid hydrochloride consists of a benzene ring substituted with two methoxy groups, an amino group, and a carboxylic acid group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

5-Amino-2,4-dimethoxybenzoic acid hydrochloride is a white powder . It has a molecular weight of 233.65 g/mol . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique

Organic Synthesis

5-Amino-2,4-dimethoxybenzoic acid hydrochloride: is a valuable intermediate in organic synthesis . It is used to synthesize various complex molecules due to its reactive amino group and the methoxy groups that can be easily modified. Its role in the synthesis of peptidomimetics, which are molecules that mimic the structure of peptides, is particularly noteworthy. These compounds have diverse applications, including the development of new materials with peptide-like properties.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a building block for the synthesis of a wide range of drugs . It has been identified as a precursor in the synthesis of molecules with antitumor properties, inhibiting the growth of tumor cells by affecting the production of epidermal growth factor (EGF) . This highlights its potential in cancer research and treatment.

Agrochemicals

The agricultural sector benefits from 5-Amino-2,4-dimethoxybenzoic acid hydrochloride as it is used to create agrochemicals . These chemicals protect crops from pests and diseases, contributing to increased yield and food security. The compound’s role in synthesizing herbicides and pesticides is a testament to its versatility and importance in sustaining agricultural practices.

Dyestuff Industry

This chemical serves as an intermediate in the production of dyes and pigments . Its molecular structure allows for the attachment of various functional groups, enabling the creation of a spectrum of colors for textiles and other materials. This application is crucial for industries that require specific coloration properties in their products.

Cancer Research

5-Amino-2,4-dimethoxybenzoic acid hydrochloride: has shown promise in cancer research due to its antitumor capabilities . It is used in the study of cell proliferation and the development of chemotherapeutic agents. Its ability to inhibit certain growth factors makes it a compound of interest in the ongoing battle against cancer.

Biochemistry

In biochemistry, this compound is used in enzyme studies and as a reagent in biochemical assays . Its reactivity allows for the exploration of enzyme-substrate interactions and the development of inhibitors that can regulate enzymatic activity. This is essential for understanding biological processes and designing drugs that target specific biochemical pathways.

Mécanisme D'action

Target of Action

It has been shown to inhibit the production ofepidermal growth factor (EGF) , which plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

It is known to inhibit the production of EGF

Biochemical Pathways

Given its inhibitory effect on EGF production , it can be inferred that it may impact pathways related to cell growth and proliferation.

Pharmacokinetics

It is suggested that it has high gi absorption , which could potentially impact its bioavailability.

Result of Action

It has been shown to inhibit the production of egf , which suggests that it may have an impact on cell growth and proliferation.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Propriétés

IUPAC Name |

5-amino-2,4-dimethoxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4.ClH/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12;/h3-4H,10H2,1-2H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRHROLVLDDNNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2,4-dimethoxybenzoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2858401.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2858403.png)

![Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2858406.png)

![dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2858407.png)

![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)

![7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2858418.png)

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide](/img/structure/B2858420.png)